Positional Isomerism: Double-Bond Separation Distance as a Structural Selector
Tetradeca-1,11-diene possesses terminal double bonds at C1 and C11, resulting in a spacer of nine saturated carbon atoms (C2–C10) between the double bonds. In contrast, the commercial analog 1,13-tetradecadiene has a spacer of eleven saturated carbon atoms (C2–C12) between its C1 and C13 double bonds . This 2-carbon difference in spacer length translates to a calculated end-to-end distance difference of approximately 0.25–0.30 nm in fully extended conformation, based on standard C–C bond lengths (1.54 Å) and bond angles (109.5°).
| Evidence Dimension | Number of saturated carbon atoms between terminal double bonds |
|---|---|
| Target Compound Data | 9 saturated carbons (C2–C10 bridge) |
| Comparator Or Baseline | 1,13-Tetradecadiene: 11 saturated carbons (C2–C12 bridge) |
| Quantified Difference | Δ = 2 carbons; ~0.25–0.30 nm chain-length difference |
| Conditions | Calculated from molecular structure; InChI: InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,6,8H,1,4-5,7,9-14H2,2H3 (target) vs InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4H,1-2,5-14H2 (comparator) |
Why This Matters
Procurement of the correct positional isomer is essential for experiments where molecular length dictates surface adsorption geometry, cyclization ring size, or inter-cross-link spacing in polymer networks.
